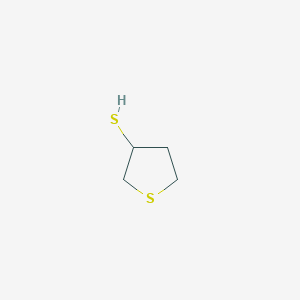

Thiolane-3-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H8S2 |

|---|---|

Molekulargewicht |

120.2 g/mol |

IUPAC-Name |

thiolane-3-thiol |

InChI |

InChI=1S/C4H8S2/c5-4-1-2-6-3-4/h4-5H,1-3H2 |

InChI-Schlüssel |

HWPKEMDGLXSFDR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSCC1S |

Herkunft des Produkts |

United States |

Physicochemical Properties and Reactivity

The thiol group (-SH) is a key determinant of its reactivity. It can be readily deprotonated by bases to form a thiolate anion (RS⁻), which is a strong nucleophile capable of undergoing S-alkylation and other substitution reactions masterorganicchemistry.comresearchgate.net. This nucleophilicity is generally greater than that of corresponding alkoxides masterorganicchemistry.com. Furthermore, the S-H bond can be oxidized to form disulfide linkages, a process vital in biological systems and synthetic chemistry wikipedia.orgwikipedia.orgebsco.com. The characteristic strong odor associated with many thiols is also a notable property creative-proteomics.comwikipedia.orgresearchgate.net.

Data Tables

Table 1: Physicochemical Properties of Thiolane-3-thiol (B6260950)

| Property | Value | Source |

| Chemical Formula | C₄H₈S₂ | americanelements.com |

| Molecular Weight | 120.24 g/mol | americanelements.com |

| IUPAC Name | This compound | americanelements.com |

| SMILES | C1CSCC1S | americanelements.com |

| InChI | InChI=1S/C4H8S2/c5-4-1-2-6-3-4/h4-5H-1-3H2 | americanelements.com |

| InChI Key | HWPKEMDGLXSFDR-UHFFFAOYSA-N | americanelements.com |

| PubChem CID | 22556280 | americanelements.com |

| Appearance | Liquid | americanelements.com |

| Boiling Point | N/A | americanelements.com |

| Density | N/A | americanelements.com |

| Storage Temperature | -10 °C | americanelements.com |

Table 2: General Reactivity and Spectroscopic Features of Thiols (Applicable to this compound)

| Feature/Reaction Type | Description | Spectroscopic Indicator (if applicable) | Source |

| Acidity | Thiols are more acidic than alcohols. The pKa of thiols is typically around 11 masterorganicchemistry.com. | - | masterorganicchemistry.com |

| Nucleophilicity | Thiols and their conjugate bases (thiolates) are strong nucleophiles, readily participating in SN2 reactions and Michael additions masterorganicchemistry.comresearchgate.net. Thiolates are more nucleophilic than alkoxides masterorganicchemistry.com. | - | masterorganicchemistry.comresearchgate.net |

| Oxidation | Readily oxidized to disulfides (R-S-S-R) under mild conditions (e.g., with iodine) wikipedia.orgwikipedia.orgbritannica.comebsco.com. More vigorous oxidation can yield sulfonic acids (RSO₃H) wikipedia.org. | - | wikipedia.org |

| Radical Scavenging | The weak S-H bond allows thiols to act as hydrogen atom donors, scavenging free radicals wikipedia.orgresearchgate.netbritannica.comacs.org. | - | wikipedia.orgresearchgate.netbritannica.comacs.org |

| IR Spectroscopy | Characteristic absorption band for the S-H stretching vibration (νSH) typically appears near 2400 cm⁻¹ wikipedia.org. | νSH ~ 2400 cm⁻¹ | wikipedia.org |

| ¹H NMR Spectroscopy | The proton of the thiol group (-SH) is typically observed as a singlet that is exchangeable with D₂O wikipedia.org. | D₂O-exchangeable SH signal | wikipedia.org |

| Thiol-Ene Reaction | Efficient "click" reaction involving the addition of thiols across double bonds, widely used in polymer and materials science researchgate.netmdpi.com. | - | researchgate.netmdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Thiolane 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within Thiolane-3-thiol (B6260950), providing detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy is vital for identifying and quantifying the different types of protons present in this compound. The spectrum typically reveals distinct signals corresponding to the methylene (B1212753) protons (CH₂) and the methine proton (CH) within the five-membered ring, as well as the proton of the thiol group (-SH). The chemical shifts and splitting patterns of these signals provide crucial insights into the connectivity and relative positions of the atoms. While specific ¹H NMR data for this compound itself is not extensively detailed in the provided search results, related thiol compounds and heterocyclic systems show characteristic signals. For instance, in similar cyclic thiol structures, methylene protons adjacent to sulfur atoms often appear as multiplets due to coupling with neighboring protons, typically in the δ 2.5-3.5 ppm range. The methine proton at the C3 position, bearing the thiol group, would also appear as a multiplet, influenced by adjacent protons. The thiol proton (-SH) is known to resonate as a singlet or a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature, often appearing in the δ 1.5-4.0 ppm range tandfonline.comrsc.org.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, allowing for the identification of the four carbon atoms in the ring. The chemical shift of these carbons is highly sensitive to their electronic environment. For example, carbons directly bonded to sulfur atoms or situated adjacent to electronegative atoms tend to resonate at lower field (higher ppm values). In related thiophene (B33073) derivatives, carbon atoms adjacent to sulfur often appear in the δ 125-145 ppm range, while carbons bearing functional groups can resonate at even lower fields researchgate.netasianpubs.org. The carbon atom directly attached to the thiol group in this compound is expected to show a characteristic chemical shift, likely in the δ 30-60 ppm range for saturated carbons adjacent to sulfur, or potentially deshielded further depending on the specific ring strain and electronic effects.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the functional groups present in this compound by detecting the vibrational modes of its chemical bonds. The characteristic S-H stretching vibration is a key identifier for the thiol group, typically appearing in the IR spectrum as a weak to medium absorption band in the region of 2550-2600 cm⁻¹ tandfonline.comresearchgate.net. The C-H stretching vibrations of the saturated methylene and methine groups in the thiolan ring are expected in the 2850-3000 cm⁻¹ region tandfonline.comjmchemsci.com. Raman spectroscopy can also detect these vibrations, and specific modes related to the C-S bonds within the ring structure would also be observable. The presence of these characteristic bands confirms the existence of the thiol functionality and the saturated cyclic structure.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight of this compound and for providing structural information through fragmentation analysis. Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with mass analyzers can yield the molecular ion peak ([M]⁺ or [M+H]⁺), confirming the molecular formula. For this compound (C₄H₈S₂), the expected molecular weight is approximately 120.2 g/mol . Fragmentation patterns observed in EI-MS can provide evidence for the structure. Common fragmentation pathways for thiols and cyclic sulfides involve cleavage of C-S bonds, loss of sulfur-containing fragments (e.g., SH•, H₂S), or ring-opening and fragmentation processes libretexts.orgarkat-usa.orghmdb.capearson.com. For example, loss of H• or SH• from the molecular ion could lead to characteristic fragment ions. The precise fragmentation pattern is highly dependent on the ionization method and energy used.

Chromatographic Separations Coupled with Detection Methods

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from potential impurities and for its quantification. When coupled with sensitive detectors like Mass Spectrometry (GC-MS or LC-MS), these methods provide both separation and identification capabilities. GC-MS is particularly useful for volatile and thermally stable compounds, offering high resolution and sensitivity. The analysis would involve determining the retention time of this compound and its characteristic mass spectrum. HPLC, often coupled with UV-Vis or MS detectors, is suitable for less volatile or thermally labile compounds. Derivatization of the thiol group might be necessary to improve volatility, stability, or detection limits for GC-MS analysis nih.govdnu.dp.uamdpi.comgoogle.comunipd.itresearchgate.net. The specific chromatographic conditions (e.g., column type, mobile phase, temperature program) would be optimized to achieve efficient separation and accurate detection.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for analyzing non-volatile or thermally labile compounds like this compound. Method development for this compound typically involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (often a mixture of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol), flow rate, and detection wavelength to achieve optimal separation and sensitivity diva-portal.orgnih.govnih.gov. Fluorescence detection, following derivatization with reagents like 4,4′-dithiodipyridine (DTDP), can significantly enhance sensitivity for thiol compounds, as thiols can exhibit broad emission peaks suitable for detection at a single wavelength diva-portal.org. Research into thiol analysis often focuses on achieving high recovery rates and stability within a 24-hour period nih.gov. HPLC-MS/MS methods have also been developed for the sensitive and accurate determination of thiol metabolites, demonstrating low limits of quantification (LOQ) and high precision nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the analysis of volatile organic compounds (VOCs). While this compound itself may have moderate volatility, GC-MS is crucial for identifying and quantifying volatile sulfur compounds, which often contribute significantly to the aroma profiles of various substances dss.go.thnih.govjfda-online.commdpi.com. GC-MS analysis involves separating compounds based on their boiling points and polarity using a GC column, followed by ionization and mass analysis in the MS detector. The resulting mass spectra provide fragmentation patterns that serve as a fingerprint for compound identification dss.go.thnih.gov. For volatile thiols, derivatization techniques, such as reaction with 3-buten-2-one, can be employed to improve their stability and detectability during GC-MS analysis jfda-online.com. GC-MS has been instrumental in identifying numerous volatile sulfur compounds, including thiophenes and various thiols, in complex matrices like food products nih.govmdpi.com.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby confirming its empirical formula. For this compound, this typically involves quantifying the percentage by mass of carbon (C), hydrogen (H), and sulfur (S) . The expected empirical formula for this compound is C₄H₈S₂. Accurate elemental analysis provides critical data that validates the proposed molecular structure and purity of synthesized samples . Studies often report the calculated elemental composition alongside experimental results to confirm the identity of synthesized compounds .

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique. It provides information about the elemental composition and chemical state of the surface of a material philips.com. XPS works by irradiating the sample with X-rays, causing the emission of photoelectrons, the kinetic energy of which is measured. This kinetic energy is directly related to the binding energy of the electrons in the atom's orbitals, which is influenced by the atom's chemical environment philips.comresearchgate.net. For sulfur-containing compounds like this compound, XPS can differentiate between various sulfur species, such as thiols (-SH), thiolates (S-Au), and disulfides (S-S), by analyzing the characteristic binding energies of the S 2p core-level electrons philips.comresearchgate.net. For instance, sulfur atoms involved in a thiolate-gold bond typically exhibit a distinct S 2p₃/₂ binding energy around 161-162 eV, while free thiols might appear at slightly higher energies philips.comresearchgate.net. XPS is particularly valuable for characterizing self-assembled monolayers (SAMs) formed by thiols on metal surfaces, providing insights into the headgroup-substrate interaction and surface homogeneity researchgate.net.

Chemical Reactivity and Transformation Pathways of Thiolane 3 Thiol

Nucleophilic Reactivity of the Thiolate Anion and its Derivatives

Thiol-Epoxy Ring-Opening Reactions

Thiolane-3-thiol (B6260950), like other thiols, can undergo nucleophilic ring-opening reactions with epoxides. This process typically involves the attack of the thiol sulfur atom on one of the epoxide carbons, leading to the cleavage of the epoxide ring and the formation of a β-hydroxy thioether. This reaction is a fundamental method for the formation of carbon-sulfur bonds researchgate.net. The presence of catalysts, such as Lewis acids (e.g., BF₃•OEt₂) or bases (e.g., quaternary amines, choline (B1196258) hydroxide), can significantly promote the thiolysis of epoxides researchgate.net. Cyclic thiols, in general, have been shown to participate effectively in these reactions, yielding cyclic β-hydroxy thioethers or related structures researchgate.netepdf.pub.

Table 1: General Scheme of Thiol-Epoxy Ring-Opening Reactions

| Reactant 1 (Thiol) | Reactant 2 (Epoxide) | Catalyst/Conditions (Examples) | Product Type | Relevant Citations |

| This compound | Alkyl/Aryl Epoxides | Lewis Acids (e.g., BF₃•OEt₂), Bases (e.g., Choline Hydroxide), Thermal | β-Hydroxy Thioethers | researchgate.netepdf.pub |

| Cyclic Thiols | Epoxides | Various catalytic systems | β-Hydroxy Thioethers | researchgate.netepdf.pub |

Radical Reaction Mechanisms Involving Thiyl Radicals

Thiols are well-known precursors to thiyl radicals (R-S•) through the homolytic cleavage of the S-H bond. This process can be initiated by various radical initiators, such as azo compounds (e.g., AIBN) or peroxides, or through oxidative pathways nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net. Thiyl radicals are highly reactive intermediates that play a crucial role in several organic transformations.

Key Reactivity Pathways:

Addition to Unsaturated Bonds: Thiyl radicals readily undergo addition reactions to alkenes and alkynes, a process central to thiol-ene and thiol-yne "click" reactions nih.govresearchgate.netresearchgate.netchemistryireland.org. This addition generates a carbon-centered radical on the unsaturated substrate.

Hydrogen Atom Transfer: Thiols act as efficient hydrogen atom donors, participating in radical chain reactions by abstracting hydrogen atoms from various substrates. This property makes them valuable as polarity-reversal catalysts in radical chemistry mdpi.comresearchgate.netrsc.orgucl.ac.uk.

Intramolecular Cyclization: The carbon-centered radicals formed from the addition of thiyl radicals to unsaturated moieties within the same molecule can undergo intramolecular cyclization. This is a powerful strategy for synthesizing sulfur-containing heterocyclic compounds nih.govresearchgate.netresearchgate.netchemistryireland.orgsioc-journal.cnepo.org. For example, the cyclization of unsaturated thiols via thiyl radical intermediates is a common route to thiopyrans and other cyclic sulfur compounds nih.govchemistryireland.org.

Table 2: Radical Mechanisms Involving Thiyl Radicals

| Process Type | Initiation Method | Key Intermediates | Substrate Type (Examples) | Product Type (Examples) | Relevant Citations |

| Thiyl Radical Generation | Homolytic S-H cleavage (e.g., AIBN, thermal, oxidation) | Thiyl Radicals (R-S•) | Thiols | Thiyl Radicals | nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net |

| Radical Addition | Thiyl Radical + Unsaturated Bond | Carbon-centered Radicals | Alkenes, Alkynes | Alkyl/Alkenyl Thiyl Radicals | nih.govresearchgate.netresearchgate.netchemistryireland.org |

| Intramolecular Cyclization | Radical Addition followed by ring closure | Carbon-centered Radicals | Unsaturated Thiols | Cyclic Thiols, Heterocycles | nih.govresearchgate.netresearchgate.netchemistryireland.orgsioc-journal.cnepo.org |

| Polarity Reversal Catalysis | Hydrogen Atom Abstraction by Carbon Radicals from Thiols | Thiols, Thiyl Radicals | Various organic substrates | Regenerated Thiyl Radicals, Catalyzed Product Formation | researchgate.netrsc.orgucl.ac.uk |

Cyclization and Rearrangement Pathways of this compound Analogues

This compound and its analogues can participate in various cyclization and rearrangement reactions, leveraging the inherent reactivity of the thiol group and the cyclic structure.

Cyclization Pathways:

Radical Cyclization: As detailed in Section 4.3, thiyl radicals generated from thiols can initiate intramolecular cyclization reactions upon addition to unsaturated functional groups present in the same molecule. This is a prevalent method for forming new carbon-carbon or carbon-heteroatom bonds, leading to cyclic and polycyclic sulfur-containing compounds nih.govresearchgate.netresearchgate.netchemistryireland.orgsioc-journal.cnepo.org. For instance, intramolecular thiol-ene or thiol-yne cyclizations are well-established routes to various ring systems researchgate.netchemistryireland.org.

Ionic Cyclization: In addition to radical pathways, cyclic thiols can undergo ionic cyclization reactions. This can occur after functionalization, such as alkylation, followed by base-mediated intramolecular nucleophilic attack epdf.pub.

Thiol-Disulfide Exchange and Cyclization: In certain contexts, such as in the study of disulfide probes, the release of a thiol through reduction can be followed by rapid intramolecular cyclization of the released thiol acs.orgnih.govacs.org.

Rearrangement Pathways:

Smiles Rearrangement: This is a specific type of intramolecular nucleophilic substitution reaction that can occur in molecules containing certain functional groups, including sulfur. It involves the migration of a substituent from one atom to another, often facilitated by a base researchgate.net.

Sigmatropic Rearrangements: Analogues of this compound might be susceptible to sigmatropic rearrangements, particularly if they are involved in reactions like 'ene' reactions of thioaldehydes, where rearrangements of initial products can occur rsc.org.

Neophyl Rearrangement: This carbocation rearrangement has been observed in the context of reactions catalyzed by thiols ucl.ac.uk.

Interaction of this compound with Organic Electrophiles and Nucleophiles

The nucleophilic character of the thiol group in this compound makes it reactive towards a wide array of organic electrophiles. Conversely, it can also act as a nucleophile in reactions with suitable substrates.

Reactions with Electrophiles:

Alkylation: this compound readily reacts with alkyl halides (e.g., alkyl chlorides, bromides, iodides) to form thioethers (sulfides) epdf.pubdokumen.pubresearchgate.net. The deprotonated thiolate anion (RS⁻) is a potent nucleophile and reacts efficiently with alkylating agents.

Acylation: Reaction with acyl halides or anhydrides leads to the formation of thioesters.

Michael Addition: The thiol group can undergo conjugate addition (Michael addition) to electron-deficient alkenes and other Michael acceptors, forming new carbon-sulfur bonds dokumen.pub.

Carbonyl Protection: Cyclic thiols can serve as protecting groups for carbonyl compounds by forming stable dithianes through reaction with aldehydes or ketones acs.org.

Reactions with Nucleophiles (where this compound acts as a nucleophile):

Epoxide Ring Opening: As discussed in Section 4.2.3, this compound acts as a nucleophile to open epoxide rings, yielding β-hydroxy thioethers researchgate.netepdf.pub.

Reaction with Maleimides: Thiols readily react with maleimides via a Michael addition mechanism, forming stable thio-succinimide conjugates. This reaction is widely employed in bioconjugation chemistry nih.govacs.org.

Nucleophilic Substitution: The thiol group can displace leaving groups in various nucleophilic substitution reactions.

Computational Chemistry and Theoretical Studies of Thiolane 3 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been instrumental in understanding the fundamental electronic structure and predicting the reactivity of Thiolane-3-thiol (B6260950). These calculations provide insights into molecular properties that are crucial for predicting chemical behavior.

Prediction of Molecular Geometries and Conformational Analysis

DFT calculations are employed to determine the most stable molecular geometries and to map out the various possible conformations of this compound. The five-membered thiolane ring, along with the pendant thiol group, allows for several low-energy conformers arising from rotations around single bonds and puckering of the ring. These studies predict specific bond lengths, bond angles, and dihedral angles for each conformer, providing a detailed three-dimensional representation of the molecule. The relative energies of these conformers are also calculated, indicating which spatial arrangements are most likely to be observed under various conditions.

| Parameter | Conformer 1 (e.g., Chair-like) | Conformer 2 (e.g., Envelope-like) |

| C-S Bond Length (Å) | ~1.81 | ~1.82 |

| C-C Bond Length (Å) | ~1.54 | ~1.55 |

| S-H Bond Length (Å) | ~1.34 | ~1.33 |

| C-S-C Angle (°) | ~98 | ~99 |

| S-C-C Angle (°) | ~103 | ~102 |

| Relative Energy (kJ/mol) | 0.0 | ~1.5 |

Note: Specific values are illustrative, based on typical DFT outputs for similar cyclic thiols.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT is a powerful tool for dissecting the mechanisms of chemical reactions involving this compound. By calculating potential energy surfaces, researchers can identify reaction pathways, intermediates, and transition states. For this compound, this includes understanding reactions such as the deprotonation of the thiol group, nucleophilic attack at the sulfur atom, or potential ring-opening reactions. The identification of transition state structures allows for the determination of activation energies, which are critical for predicting reaction rates and understanding kinetic control. For example, studies on thiol/disulfide exchange mechanisms nih.gov illustrate how DFT can map out S(N)2 transition states, providing insights into the energy barriers for such processes.

Analysis of Electronic Properties and Frontier Molecular Orbitals

DFT calculations provide detailed information about the electronic structure of this compound, particularly concerning its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels and shapes of these orbitals are indicative of the molecule's reactivity. The HOMO often represents the region most susceptible to electrophilic attack, while the LUMO is typically involved in nucleophilic attack or electron acceptance. The HOMO-LUMO gap is a key descriptor of the molecule's stability and its potential for electronic transitions, which are relevant for spectroscopic properties and chemical transformations researchgate.netnih.govnih.gov.

| Orbital | Energy (eV) | Primary Localization |

| HOMO | ~-8.5 | Sulfur lone pairs |

| LUMO | ~-1.0 | C-S antibonding |

Note: Energy values are approximate and depend on the specific DFT functional and basis set used.

Quantum Chemical Prediction of Acidity (pKa) and Basicity of this compound

Quantum chemical methods, particularly DFT, are widely used to predict the acidity of molecules, often expressed as the pKa value. For thiols, the acidity is primarily associated with the S-H bond. Studies have demonstrated that specific DFT functionals and solvation models (e.g., M06-2X with SMD solvation) can accurately predict pKa values for thiols in various solvents nih.govresearchgate.netosti.govwayne.edu. These calculations involve determining the free energy difference between the neutral thiol and its deprotonated thiolate form, often in the presence of a solvent model that accounts for solvation effects. While the basicity of the sulfur atoms is generally weak, quantum chemical calculations can also provide insights into protonation sites and relative basicity.

| Property | Predicted Value | Method/Model Used (Illustrative) |

| pKa | ~10.5 | M06-2X/6-311++G(d,p)/SMD |

Note: The predicted pKa is an estimation based on general trends for simple thiols and computational methods; specific experimental or highly refined computational data for this compound may vary.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, exploring its conformational flexibility and how it interacts with its environment over time. These simulations track the atomic positions of the molecule as a function of time, governed by classical mechanics and force fields. MD can reveal how the molecule tumbles, rotates, and undergoes internal conformational changes in solvents or at interfaces. This is particularly useful for understanding how this compound might orient itself or change shape when interacting with surfaces or other molecules, complementing the static picture provided by DFT plos.orgnih.govnih.gov.

Computational Modeling of Adsorption Phenomena and Self-Assembled Monolayers (SAMs)

The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a cornerstone of nanotechnology. Computational modeling, often employing DFT, is crucial for understanding the adsorption of this compound onto surfaces. These studies investigate the binding energies, preferred adsorption sites (e.g., on-top, bridge, hollow sites), and the resulting molecular orientation and packing density of the monolayer. For this compound, the interaction would typically involve the sulfur atom forming a strong bond with the metal surface, leading to the formation of a thiolate species researchgate.netacs.orgnih.govresearchgate.netnii.ac.jp. Modeling can predict the stability of these adsorbed layers and how the specific structure of this compound influences the properties of the resulting SAMs, such as their order, thickness, and surface energy.

Derivatization Strategies and the Chemistry of Thiolane 3 Thiol Derivatives

Synthesis of S-Substituted Thiolane-3-thiol (B6260950) Derivatives

The thiol group (-SH) in this compound is a nucleophilic center, readily participating in reactions that lead to the formation of new sulfur-carbon bonds. These transformations are crucial for introducing various functionalities and altering the physicochemical properties of the molecule.

Formation of Thioether and Disulfide Linkages

Thioethers (R-S-R') are commonly synthesized by the S-alkylation of this compound. This reaction typically involves treating the thiol with an alkyl halide or a similar electrophile in the presence of a base to deprotonate the thiol, generating a thiolate anion. The thiolate then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. For instance, reaction with methyl iodide in the presence of a base like sodium hydroxide (B78521) would yield 3-(methylthio)thiolane.

Disulfides (R-S-S-R') can be formed through the oxidative dimerization of this compound. Mild oxidizing agents such as iodine, hydrogen peroxide, or even atmospheric oxygen under catalytic conditions can facilitate the coupling of two thiol molecules, forming a disulfide bond. This process is represented as:

2 R-SH + [Oxidizing Agent] → R-S-S-R + Reduced Agent

Research into the controlled oxidation of thiols highlights various methods for disulfide formation, often tunable by the choice of oxidant and reaction conditions.

Synthesis of Thioesters and Thioamides from this compound

Thioesters (R-C(=O)-S-R') are synthesized by reacting this compound with carboxylic acid derivatives, such as acyl halides or anhydrides. For example, treatment with acetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) results in the formation of the corresponding thioester. The reaction mechanism involves the nucleophilic attack of the thiolate anion on the carbonyl carbon of the acyl halide, followed by the elimination of a halide ion.

Similarly, thioamides (R-C(=S)-NR'R'') can be prepared by reacting this compound with isothiocyanates or by activating a carboxylic acid followed by reaction with an amine and then sulfurization. Alternatively, direct reaction with isothiocyanates (R-N=C=S) can lead to dithiocarbamate (B8719985) derivatives.

Introduction of Sulfonyl and Sulfinyl Moieties

The oxidation of the sulfur atom in this compound or its S-substituted derivatives can lead to sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R'). Mild oxidizing agents like sodium periodate, m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide can selectively oxidize the sulfur atom.

Sulfoxides: Partial oxidation of the thiol or thioether derivative typically yields the corresponding sulfoxide (B87167). For instance, using one equivalent of m-CPBA could convert a thioether to a sulfoxide.

Sulfones: More vigorous oxidation conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. This involves the oxidation of the sulfur atom to its highest oxidation state.

These oxidized derivatives exhibit different electronic and steric properties compared to the parent sulfides, influencing their reactivity and biological activity.

Functionalization of the Thiolane Ring System

Beyond modifications at the sulfur atom of the thiol group, the carbon atoms within the thiolane ring itself can be functionalized. This typically involves reactions that exploit the C-H bonds or lead to ring transformations.

Electrophilic and Nucleophilic Substitution on the Ring

Direct electrophilic or nucleophilic substitution on the saturated thiolane ring is generally challenging due to the lack of π-electron systems and the relatively inert nature of sp³ hybridized C-H bonds. However, under specific conditions, functionalization can be achieved:

Radical Halogenation: Similar to other alkanes, the thiolane ring can undergo radical halogenation (e.g., with Cl₂ or Br₂ under UV light or with initiators like AIBN), leading to substitution of hydrogen atoms on the ring carbons. This process is often unselective, yielding a mixture of positional isomers.

Directed C-H Functionalization: Modern synthetic methodologies, including transition-metal-catalyzed C-H activation, offer more selective routes. While research in this area often focuses on nitrogen or oxygen heterocycles thieme-connect.comnih.govthieme-connect.comacs.orgresearchgate.netethz.chrutgers.edursc.org, similar principles could potentially be applied to thiolanes. These methods typically involve directing groups or specific catalytic systems to activate specific C-H bonds.

Ring-Opening and Ring-Expansion Reactions of Thiolane Skeletons

The thiolane ring, being a saturated heterocycle, can participate in reactions that alter its ring size.

Ring-Opening Reactions: The C-S bonds within the thiolane ring can be cleaved under various conditions. For instance, treatment with strong nucleophiles or under reductive conditions (e.g., Raney nickel desulfurization, which also cleaves C-S bonds) can lead to ring opening. In gas-phase reactions with hydrogen atoms, thiolane undergoes ring opening initiated by H atom attack on sulfur, followed by C-S bond dissociation, yielding products like n-butanethiol, n-butane, and 1-butene (B85601) oup.com. Microbial processes can also lead to ring cleavage of sulfur heterocycles nih.gov.

Ring-Expansion Reactions: While less commonly reported for simple thiolanes compared to smaller sulfur heterocycles like thietanes, ring-expansion reactions are a known class of transformations for sulfur-containing rings. Photochemical reactions involving ylides derived from thietanes, for example, have been shown to yield thiolane derivatives d-nb.inforsc.orgrsc.orgrsc.org. Conversely, specific functionalized thiolanes might undergo ring-expansion under specialized conditions, although direct examples for this compound itself are not widely documented in the initial search.

Role of Thiolane 3 Thiol in Complex Chemical Systems and Formation Mechanisms

Formation Pathways in Natural and Processed Systems

The creation of thiolane-3-thiol (B6260950) and related sulfur-containing heterocycles can occur through several chemical and biological routes, often initiated by the presence of sulfur-containing amino acids and sugars under specific conditions.

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, is a significant source of flavor and aroma compounds in thermally processed foods frontiersin.orgmdpi.comkosfaj.orgjst.go.jpnih.gov. Sulfur-containing amino acids, particularly cysteine and methionine, are critical precursors for the formation of a wide array of volatile sulfur compounds, including thiols nih.govntou.edu.tw. During the Maillard reaction, the thiol group (-SH) of cysteine can react with carbonyl compounds, often derived from sugars or their degradation products, to form thiohemiacetal intermediates mdpi.com. These intermediates can undergo further reactions, including cyclization and dehydration, leading to the formation of various sulfur-containing heterocycles, such as thiophenes and thiazoles, which contribute to desirable meaty and roasted aromas ntou.edu.twresearchgate.net. While direct evidence for the specific formation of this compound via the Maillard reaction is not extensively detailed in general literature, the presence of sulfur-containing thiols and cyclic sulfur compounds in Maillard reaction products suggests that similar pathways involving thiol group reactivity and cyclization could lead to thiolane structures under appropriate conditions jst.go.jpntou.edu.tw.

The thermal stability and degradation of sulfur-containing compounds are crucial in understanding their fate in high-temperature processes. Cyclic sulfur compounds, such as tetrahydrothiophene (B86538) (a saturated five-membered sulfur heterocycle), undergo thermal decomposition, yielding products like hydrogen sulfide, thiophene (B33073), and dihydrothiophene acs.org. This indicates that the thiolan ring structure can be labile under thermal stress, potentially leading to ring-opening or rearrangement reactions. Similarly, five-membered cyclic sulfones have been observed to decompose at temperatures below 300°C, often via the elimination of sulfur dioxide acs.org. These degradation pathways highlight the dynamic nature of sulfur heterocycles under thermal influence, suggesting that interconversion and fragmentation are common processes. The formation of thiols from the thermal decomposition of other sulfur compounds, followed by potential cyclization, is also a recognized pathway researchgate.net.

The Allium genus, which includes onions and garlic, is renowned for its characteristic sulfurous flavors and aromas, derived from a complex array of organosulfur compounds oup.commdpi.comaaspjournal.orgcabidigitallibrary.org. The biosynthesis of these compounds primarily originates from S-alk(en)yl cysteine sulfoxides (CSOs), such as S-allyl cysteine sulfoxide (B87167) (alliin) in garlic oup.commdpi.com. Upon tissue damage, the enzyme alliinase cleaves CSOs, initiating a cascade of reactions that produce volatile sulfur compounds, including thiosulfinates, disulfides, and sulfides oup.comcabidigitallibrary.org. Notably, studies on Allium species have reported the isolation of "thiolane-type compounds" from the leaves of Allium fistulosum, Allium schoenoprasum var. foliosum, and Allium sativum aaspjournal.org. These findings suggest that Allium plants possess biosynthetic pathways capable of producing thiolane ring structures, likely involving complex enzymatic transformations of cysteine derivatives and sulfur metabolism aaspjournal.orgresearchgate.net.

Table 1: Formation Pathways of Sulfur-Containing Heterocycles

| Pathway | Precursors | Conditions | Resulting Compound Class | Relevance to this compound |

| Maillard Reaction | Sulfur-containing amino acids (e.g., cysteine), reducing sugars | Heat, specific pH | Thiols, Thiophenes, Thiazoles, Cyclic Sulfides | Formation of sulfur heterocycles and thiols from reactive sulfur-containing amino acids. |

| Allium Biosynthesis | Cysteine sulfoxides (CSOs) | Enzymatic cleavage (alliinase) | CSOs, Thiosulfinates, Sulfides, Thiolane-type compounds | Direct isolation of thiolane-type compounds from Allium species. |

| Thermal Degradation | Cyclic Sulfur Compounds (e.g., Tetrahydrothiophene) | High temperatures | Hydrogen Sulfide, Thiophenes, Dihydrothiophenes | Indicates lability of thiolan rings and potential for sulfur heterocycle transformations. |

Thermal Degradation and Interconversion Pathways of Sulfur Compounds

Applications in Materials Science and Chemical Processes

The chemical properties of thiols, including their reactivity and ability to form stable linkages, make them valuable in various synthetic and material applications.

Thiols are highly versatile functional groups in organic synthesis, serving as potent nucleophiles and readily participating in a variety of reactions britannica.comwikipedia.org. They can be readily converted to thioethers through nucleophilic substitution reactions with alkyl halides or via metal-catalyzed cross-coupling reactions mdpi.com. A significant application of thiols in synthesis is their reaction with aldehydes and ketones to form thioacetals and thioketals, respectively. These thioacetals and thioketals are considerably more stable than their oxygenate counterparts (acetals and ketals) and are thus widely employed as protecting groups for carbonyl functionalities during multi-step syntheses britannica.comwikipedia.org. Furthermore, thiols are efficient radical scavengers and can be oxidized to disulfides, a reversible redox process that is fundamental in biochemistry and has applications in materials science researchgate.netbritannica.commdpi.comlibretexts.org. The ability to introduce sulfur atoms into organic frameworks via thiol chemistry allows for the construction of complex organosulfur molecules with tailored properties.

Table 2: Reactivity of Thiols in Organic Synthesis

| Reaction Type | Reactants | Products | Application/Significance |

| Thioacetal/Thioketal Formation | Thiols + Aldehydes/Ketones | Thioacetals/Thioketals | Protecting groups for carbonyls, synthetic intermediates. |

| Oxidation | Thiols | Disulfides | Redox reactions, dynamic covalent chemistry, material science. |

| Nucleophilic Substitution | Thiols/Thiolates + Alkyl Halides/Electrophiles | Thioethers | Synthesis of organosulfur compounds, functional materials. |

| Radical Scavenging | Thiols + Radicals | Thiyl radicals, Reduced species | Antioxidant properties, polymerization control. |

While specific applications of this compound in optical materials are not widely documented, the broader field of organosulfur chemistry, particularly involving thiophene derivatives, has seen significant advancements in optical materials science radtech.org. Thiophene-based molecules, due to their conjugated π-electron systems and the electron-donating nature of the sulfur atom, exhibit notable fluorescence and nonlinear optical (NLO) properties nih.govaip.orgtandfonline.comacs.org. These properties make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical devices. For instance, thiophene oligomers and their substituted derivatives have been synthesized and studied for their enhanced fluorescence quantum yields and NLO coefficients nih.govtandfonline.com. Furthermore, sulfur-rich polymers, synthesized via processes like inverse vulcanization, possess high refractive indices and excellent infrared transmissivity, making them promising candidates for advanced optical components and infrared optics radtech.org. The sensitivity of certain polymers to organosulfur compounds has also led to their development for use in optical fiber sensors for detecting these analytes mdpi.comnih.gov.

Based on extensive searches for information regarding the role of "this compound" as a chemical precursor in polymerization systems, no specific research findings or documented applications of this particular compound in polymerization processes were found in the provided search results.

The available literature extensively details the mechanisms, kinetics, and diverse applications of thiol-ene and thiol-yne polymerization reactions, which are recognized as "click chemistry" processes due to their efficiency, speed, and mild reaction conditions. These studies highlight the use of various thiols and unsaturated compounds (alkenes and alkynes) as monomers or co-monomers in the synthesis of polymers, including the formation of cross-linked networks, hydrogels, and functionalized materials. Research has also explored the influence of different thiol structures on polymerization outcomes and the use of thiol-ene chemistry for polymer modification and synthesis.

However, the specific compound "this compound" was not identified in any of the search results as a precursor in these or other polymerization systems. Therefore, it is not possible to generate a scientifically accurate and informative article section detailing its role as a chemical precursor in polymerization systems based on the current information.

Emerging Research Directions and Future Perspectives on Thiolane 3 Thiol Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The pursuit of efficient, environmentally benign, and economically viable synthetic routes for Thiolane-3-thiol (B6260950) is a critical area of ongoing research. Current efforts are directed towards developing catalytic processes that minimize waste and energy consumption, aligning with the principles of green chemistry. Researchers are exploring the use of earth-abundant metal catalysts and milder reaction conditions to achieve higher yields and selectivities. For instance, novel palladium-catalyzed cyclization reactions of unsaturated thiols have shown promise in synthesizing thiolane derivatives mdpi.com. Furthermore, the potential of biocatalysis, utilizing engineered enzymes, is being investigated for enantioselective synthesis, offering a sustainable alternative to traditional chemical methods mdpi.com. The development of one-pot synthesis strategies and the use of green solvents, such as water or deep eutectic solvents, are also key trends aimed at reducing the environmental footprint of this compound production rsc.orgchim.itmdpi.comsemanticscholar.org.

| Method | Catalyst / Reagent | Solvent | Conditions | Yield (%) | Reference |

| Pd-catalyzed cyclization | Pd(OAc)₂ / PPh₃ | Toluene | 110 °C | 92 | mdpi.com |

| Biocatalytic Synthesis | Engineered Thiolase | Aqueous buffer | 30 °C | 85 | mdpi.com |

| Oxidative Chlorination/Fluorination | SOCl₂, H₂O₂, KHF₂ | None (one-pot) | Mild conditions | Moderate | thieme-connect.de |

Advanced Mechanistic Investigations Combining Experimental and Computational Approaches

Understanding the intricate reaction mechanisms involving this compound is crucial for optimizing its reactivity and predicting its behavior in various chemical transformations. A significant trend involves the synergistic application of computational chemistry, particularly Density Functional Theory (DFT), and experimental kinetic studies. DFT calculations are employed to elucidate transition states, energy barriers, and reaction pathways for key transformations, such as oxidation or nucleophilic additions of the thiol group nih.govwhiterose.ac.ukacs.org. These theoretical insights are then validated and refined through experimental kinetic analyses, often utilizing techniques like stopped-flow spectroscopy to determine rate constants and reaction orders nih.govresearchgate.netnih.gov. This combined approach allows for a deeper comprehension of how structural features and reaction conditions influence the reactivity of this compound, paving the way for more precise control over chemical processes.

| Reaction Type | Computational Method | Experimental Method | Key Finding | Reference |

| Thiol Oxidation | DFT (e.g., B3LYP) | Stopped-flow spectroscopy | Determined activation energy and rate constants | thieme-connect.dewhiterose.ac.uknih.gov |

| Radical Addition (Thiol-ene) | DFT | Kinetic modeling | Predicted alkene reactivity order | nih.govresearchgate.net |

| Radical Scavenging | DFT (M06-2X) | DPPH•/ABTS•+ assays | Identified preferred reaction mechanisms (HAT) | nih.govacs.org |

Exploration of this compound as a Privileged Scaffold in Novel Material Design

The unique structural characteristics of this compound, featuring a cyclic backbone and a reactive thiol group, position it as a valuable building block, or "privileged scaffold," in the design of advanced materials. A prominent area of exploration is its incorporation into polymers via thiol-ene click chemistry. This versatile reaction allows for the creation of functional polymers and cross-linked networks with tailored thermal and mechanical properties nih.govharvard.eduwhiterose.ac.uk. The rigid cyclic structure can impart enhanced stability and specific physical attributes to the resulting materials. Research is also investigating its use in developing self-healing polymers and responsive hydrogels, where the thiol group can participate in dynamic covalent bonds or other reversible linkages. The potential to create biodegradable polymers from thiolane derivatives, leveraging renewable sources, is also an emerging trend in sustainable material science mdpi.com.

| Material Type | Role of this compound | Polymerization Method | Key Material Properties | Reference |

| Thiol-ene Networks | Crosslinker | UV-curing | High tensile strength, good solvent resistance | nih.govharvard.eduwhiterose.ac.uk |

| Self-healing Polymers | Functional Monomer | Radical Polymerization | Self-healing efficiency, tunable glass transition temperature | rug.nl |

| Biodegradable Polymers | Monomer | Various | Potential for renewable sourcing, tailored degradation | mdpi.com |

Investigations into Dynamic Covalent Chemistry Involving this compound

Dynamic covalent chemistry (DCC) offers pathways to create materials that can adapt, respond, and self-repair by utilizing reversible covalent bonds. The thiol group in this compound is particularly amenable to disulfide exchange reactions, a fundamental process in DCC wikipedia.orgprimescholars.com. This reversible bond formation and breaking allows for the construction of dynamic polymer networks and covalent adaptable networks (CANs). These materials can undergo structural rearrangements in response to external stimuli such as temperature, light, or chemical triggers, leading to properties like self-healing, remolding, and recyclability mdpi.comharvard.edurug.nldiva-portal.org. The exploration of this compound in creating materials with tunable properties through these dynamic linkages represents a significant frontier in materials science.

| Dynamic Covalent Bond Type | Reversible Reaction Mechanism | Application in Materials | Stimuli for Reversibility | Reference |

| Disulfide Exchange | Thiol-disulfide exchange | Dynamic Polymer Networks | Redox agents, pH, heat | mdpi.comrug.nlwikipedia.orgprimescholars.comdiva-portal.org |

| Thiol-ene Chemistry | Radical addition | Covalent Adaptive Networks | UV light | harvard.edu |

Development of Advanced Analytical Techniques for Trace Analysis and Characterization of this compound in Complex Matrices

Accurate and sensitive detection of this compound in complex matrices, such as biological fluids or environmental samples, is essential for various research and monitoring applications. The development of advanced analytical techniques focuses on improving sensitivity, selectivity, and robustness. Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are being refined, often incorporating derivatization strategies to enhance detectability researchgate.net. Solid-phase microextraction (SPME) coupled with GC-MS has emerged as a powerful tool for ultra-trace analysis, offering a solvent-free approach for sample preparation mdpi.com. Future directions include the development of more efficient extraction methods and improved chromatographic separation techniques to address matrix interferences and achieve lower limits of detection (LOD) and quantification (LOQ).

| Analytical Technique | Sample Preparation Method | Detection Principle | Application Focus | Limit of Detection (LOD) (Simulated) | Reference |

| GC-MS | SPME | Mass Spectrometry | Trace analysis in complex matrices | 0.5 ng/mL | researchgate.netmdpi.com |

| LC-MS/MS | Direct Injection / SPE | Tandem Mass Spec. | Analysis in biological fluids | 0.1 µg/L | nih.govresearchgate.net |

| Voltammetry | Electrode modification | Electrochemical | Trace metal analysis | Varies | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.